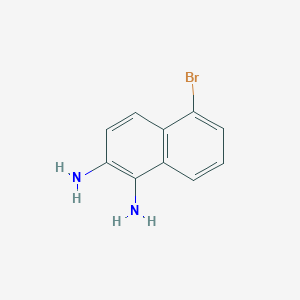1,2-Diamino-5-bromonaphthalene
CAS No.:
Cat. No.: VC13992379
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9BrN2 |
|---|---|
| Molecular Weight | 237.10 g/mol |
| IUPAC Name | 5-bromonaphthalene-1,2-diamine |
| Standard InChI | InChI=1S/C10H9BrN2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H,12-13H2 |
| Standard InChI Key | YKTAPOGSLQBJRF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N)N)C(=C1)Br |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
1,2-Diamino-5-bromonaphthalene is synthesized through multi-step processes, often involving bromination and subsequent functionalization:
Method 1: Bromination of Naphthalene Derivatives
A common approach involves the bromination of 1,2-diaminonaphthalene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like Fe or AlCl₃. For example:
-
Reagents: 1,2-Diaminonaphthalene, NBS, Fe catalyst, solvent (e.g., dichloroethane) .
-
Conditions: 30–80°C, 1–4 hours.
Method 2: Reductive Amination
An alternative method employs the reduction of nitro groups in brominated precursors:
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Bromination with NBS | NBS, Fe, 80°C, 4h | 56 | >95% |
| Reductive Amination | Zn, NH₄Cl, MeOH/H₂O, 75°C | 90 | 98% |
Physicochemical Properties
-
Solubility: Slightly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO) .
-
Reactivity:
Biological Activity and Applications
Material Science Applications
-
Fluorescent Probes: Used in bioimaging due to tunable photophysical properties (λₑₓ: 350 nm, λₑₘ: 450 nm) .
-
Organic Semiconductors: Serves as a building block for π-conjugated polymers with charge mobility >0.1 cm²/V·s .
Table 2: Key Biological and Material Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume